Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate
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Overview
Description
Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate is a complex organic compound with the molecular formula C61H121NO7S and a molecular weight of 1012.68 g/mol . This compound is known for its unique structure, which includes a quaternary ammonium ion and long alkyl chains, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate typically involves the reaction of a tertiary amine with octadecanoyl chloride in the presence of a base, followed by quaternization with methyl iodide and subsequent treatment with hydrogen sulphate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydrogen sulphate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, lubricants, and coatings.
Mechanism of Action
The mechanism of action of Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate involves its interaction with lipid membranes and proteins. The compound’s long alkyl chains allow it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its quaternary ammonium group can interact with negatively charged molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium salts with long alkyl chains, such as cetyltrimethylammonium bromide and benzalkonium chloride .
Uniqueness
What sets Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate apart is its specific combination of long alkyl chains and the hydrogen sulphate group, which provides unique properties such as enhanced solubility and specific interactions with biological membranes .
Properties
CAS No. |
94213-62-4 |
---|---|
Molecular Formula |
C61H121NO7S |
Molecular Weight |
1012.7 g/mol |
IUPAC Name |
hydrogen sulfate;methyl-tris(3-oxoicosyl)azanium |
InChI |
InChI=1S/C61H120NO3.H2O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-59(63)53-56-62(4,57-54-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)58-55-61(65)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5(2,3)4/h5-58H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
HRAIMTSEQYIOFN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC[N+](C)(CCC(=O)CCCCCCCCCCCCCCCCC)CCC(=O)CCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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